5-(3-nitrophenyl)furan-2-carboxylic Acid

Thermodynamics Crystallization Process Chemistry

The meta-nitro regioisomer of 5-(nitrophenyl)furan-2-carboxylic acid, distinguished by its experimentally determined single-crystal X-ray structure (near-planar geometry, torsion angle -179(2)°) and validated dissolution thermodynamics in ethyl acetate/propan-2-ol. This unique data enables process chemists to design reproducible recrystallization protocols and supports accurate computational modeling. Choose 5-(3-nitrophenyl)furan-2-carboxylic acid for applications where regioisomer-specific solubility and crystallization behavior are critical.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 13130-13-7
Cat. No. B078095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-nitrophenyl)furan-2-carboxylic Acid
CAS13130-13-7
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
InChIInChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14)
InChIKeyXWQLGLUTQIKSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Nitrophenyl)furan-2-carboxylic Acid (CAS 13130-13-7): Core Physicochemical and Structural Baseline


5-(3-Nitrophenyl)furan-2-carboxylic Acid (CAS 13130-13-7, molecular formula C₁₁H₇NO₅, molecular weight 233.18) is a nitroaromatic furan carboxylic acid derivative characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3-nitrophenyl moiety . The compound exhibits a melting point of 252–260 °C (lit.), a boiling point of 450.2 °C at 760 mmHg, and a calculated LogP of approximately 3.08 . Its solid-state structure has been determined via single-crystal X-ray diffraction, confirming near-planar geometry between the furan and phenyl rings with a torsion angle of –179(2)° [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, dye synthesis, and materials science .

Why 5-(3-Nitrophenyl)furan-2-carboxylic Acid Cannot Be Interchanged with 2-Nitro or 4-Nitro Regioisomers in Synthesis


In the 5-(nitrophenyl)furan-2-carboxylic acid series, the position of the nitro substituent on the phenyl ring (ortho/2-, meta/3-, or para/4-) directly modulates intermolecular packing, thermodynamic solubility parameters, and electronic properties that govern downstream reactivity [1]. Comparative solubility studies in ethyl acetate and propan-2-ol demonstrate that the 3-nitro (meta) isomer exhibits distinct enthalpy and entropy of dissolution values relative to its 2- and 4-nitro counterparts, arising from differences in crystal lattice energy and solute–solvent interactions [2][3]. Furthermore, the meta-nitro substitution pattern influences the electronic transmission of substituent effects across the furan ring system, as established by dissociation constant and hydrolysis rate studies on 5-aryl-2-furancarboxylic acids [4]. These physicochemical differences render simple regioisomer substitution unreliable in applications requiring reproducible crystallization behavior, consistent solubility profiles, or predictable electronic modulation in synthetic transformations [5].

Quantitative Differentiation Evidence: 5-(3-Nitrophenyl)furan-2-carboxylic Acid vs. 2-Nitro and 4-Nitro Regioisomers


Solubility-Derived Thermodynamic Differentiation of 5-(3-Nitrophenyl)furan-2-carboxylic Acid in Ethyl Acetate vs. 2-Nitro and 4-Nitro Isomers

The temperature-dependent solubility of 5-(2-nitrophenyl)-, 5-(3-nitrophenyl)-, and 5-(4-nitrophenyl)-furan-2-carboxylic acids was measured in ethyl acetate, and the enthalpy and entropy of dissolution were calculated for each isomer [1]. The 3-nitro (meta) isomer exhibits distinct dissolution thermodynamics relative to its ortho and para counterparts, which reflects differences in crystal packing energy and solvation behavior [1]. This quantitative thermodynamic differentiation confirms that the three regioisomers cannot be treated as interchangeable in processes where solubility and crystallization behavior are critical [1].

Thermodynamics Crystallization Process Chemistry

Propan-2-ol Solubility and Mixing Thermodynamics of 5-(3-Nitrophenyl)furan-2-carboxylic Acid vs. 2-Nitro and 4-Nitro Isomers

A follow-up study extended the comparative thermodynamic analysis to propan-2-ol (isopropanol) as solvent, measuring temperature-dependent solubility for all three nitrophenyl-furan-2-carboxylic acid regioisomers [1]. Enthalpies and entropies of dissolution were calculated, and with melting enthalpy and entropy data recalculated to 298 K, enthalpies and entropies of mixing were determined [1]. The results demonstrate that the 3-nitro (meta) isomer possesses a distinct thermodynamic signature in propan-2-ol compared to the 2-nitro and 4-nitro isomers [1].

Thermodynamics Solubility Crystallization

Crystal Structure and Solid-State Packing of 5-(3-Nitrophenyl)furan-2-carboxylic Acid Determined by Single-Crystal X-ray Diffraction

The single-crystal X-ray structure of 5-(3-nitrophenyl)furan-2-carboxylic acid was determined, revealing that the molecule is nearly planar with the furan and phenyl rings exhibiting a torsion angle of –179(2)° (within 0.2 Å of perfect planarity) [1]. The crystal packing is stabilized by intermolecular van der Waals interactions, with the nearest intermolecular distance between O(3) and C(4) atoms being 3.647 Å [1]. Hydrogen atoms are omitted in the published structural representation [1].

Crystallography Solid-State Chemistry Structural Biology

Electronic Substituent Effect Transmission Across the Furan Ring in 5-Aryl-2-furancarboxylic Acid Derivatives

Studies on the transmission of substituent effects across the furan ring system established that 5-aryl substitution modulates the electronic properties of the furan-2-carboxylic acid moiety [1][2]. Dissociation constants of 5-aryl-2-furancarboxylic acids and alkaline hydrolysis rates of their methyl esters were measured, demonstrating that the nature and position of aryl substitution—including nitro group position—affects both the acidity of the carboxylic acid group and the reactivity of the ester carbonyl toward nucleophilic attack [2].

Physical Organic Chemistry Electronic Effects SAR

Acyl-Transfer Reactivity of 4-Nitrophenyl 5-(3-Nitrophenyl)furan-2-carboxylate vs. Other 5-Aryl Analogs

A kinetic study of the reactions of 4-nitrophenyl 5-substituted furan-2-carboxylates with amines (R₂NH/R₂NH₂⁺) in 20 mol% DMSO(aq) examined the effect of the 5-aryl group on acyl-transfer reaction rates [1]. The 5-(3-nitrophenyl) derivative was among the series of 5-aryl furan-2-carboxylates studied (series 1a–e), and the reactions exhibited second-order kinetics with rates dependent on the electronic nature of the 5-aryl substituent [1].

Kinetics Acyl Transfer Mechanistic Chemistry

Melting Point and Thermal Stability as Procurement-Relevant Differentiation Metrics

5-(3-Nitrophenyl)furan-2-carboxylic acid exhibits a reported melting point range of 252–260 °C (lit.) . Alternative sources report a melting point of 150–152 °C for material described as a yellow crystalline powder . This discrepancy in reported melting ranges across different sources indicates that the compound's thermal behavior and crystalline form may vary depending on purity, polymorphic form, or measurement conditions—factors that directly impact procurement and handling decisions .

Thermal Analysis Stability Procurement

Evidence-Backed Research and Industrial Application Scenarios for 5-(3-Nitrophenyl)furan-2-carboxylic Acid


Thermodynamically Optimized Recrystallization and Purification Process Development

Given the well-characterized solubility thermodynamics of 5-(3-nitrophenyl)furan-2-carboxylic acid in ethyl acetate and propan-2-ol , this compound is particularly suited for research programs requiring reproducible crystallization and purification protocols. The quantitative enthalpy and entropy of dissolution data, directly measured alongside the 2-nitro and 4-nitro isomers , enable process chemists to rationally select optimal solvent systems and cooling profiles to maximize yield and purity in recrystallization steps. This thermodynamic knowledge base is not available for many structurally similar building blocks, providing a distinct procurement advantage for applications where crystallization behavior is a critical process parameter.

Structure-Based Drug Design and Computational Modeling Requiring Experimentally Validated Geometry

The availability of a fully solved single-crystal X-ray diffraction structure makes 5-(3-nitrophenyl)furan-2-carboxylic acid a structurally validated starting point for computational chemistry workflows. The experimentally determined near-planar geometry (torsion angle –179(2)°) and intermolecular packing distances (3.647 Å) provide reliable input parameters for molecular docking, pharmacophore modeling, and QSAR studies. Researchers engaged in fragment-based drug discovery or scaffold hopping around furan-containing pharmacophores benefit from this experimentally validated structural benchmark, which eliminates the uncertainty inherent in force-field-optimized geometries and supports more accurate binding mode predictions.

Mechanistic Studies of Acyl Transfer and Amide Bond Formation Kinetics

The inclusion of 5-(3-nitrophenyl)furan-2-carboxylic acid derivatives in systematic kinetic investigations of acyl-transfer reactions positions this compound as a useful probe for studying electronic substituent effects on furan-2-carboxylate reactivity. Researchers exploring structure–reactivity relationships or developing new amide coupling methodologies can leverage the established second-order kinetic behavior of its 4-nitrophenyl ester analog . This quantitative reactivity benchmark supports the compound's utility in reaction optimization studies where predictable and tunable electrophilicity at the furan 2-position is required.

Synthesis of Dyes, Fluorescent Materials, and Functional Organic Molecules

5-(3-Nitrophenyl)furan-2-carboxylic acid is commercially recognized as an intermediate for dye and pigment synthesis and for the preparation of fluorescent-active materials and photosensitive compounds . Its 5-(3-nitrophenyl)furan scaffold has been utilized in the construction of fluorescent sensors—for instance, 5-(3-nitrophenyl)-furan-2-carbaldehyde has been employed to synthesize barbituric acid–based fluorescent sensors for Hg²⁺ and Fe³⁺ detection [5][6]. For researchers developing nitroaromatic-functionalized optical materials, conjugated polymers, or coordination complexes, the commercial availability and defined physicochemical profile of this compound support reproducible materials synthesis and property tuning.

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